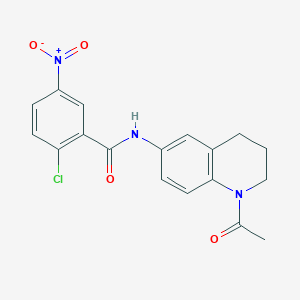

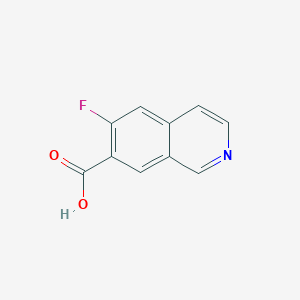

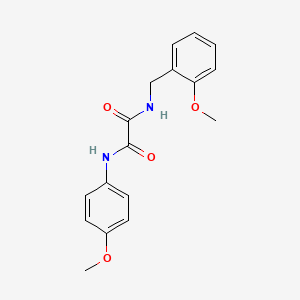

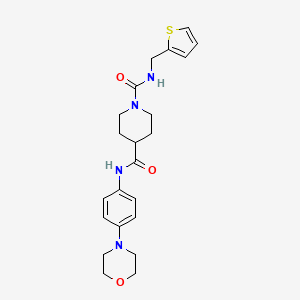

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide, also known as AMG-9810, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various medical conditions.

Applications De Recherche Scientifique

Chemoselective Acetylation in Drug Synthesis

Acetylation is a critical step in synthesizing various drugs, including antimalarial drugs. Chemoselective monoacetylation of aminophenols, a process similar in chemical rationale to manipulating compounds like N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide, is crucial for developing specific drug intermediates. For example, N-(2-Hydroxyphenyl)acetamide serves as an intermediate for antimalarial drugs, highlighting the importance of precise chemical modifications in drug development (Magadum & Yadav, 2018).

Antioxidant Properties of Phenolic Compounds

Research on phenolic derivatives such as acetaminophen (paracetamol) has revealed their capacity as antioxidants, inhibiting lipid peroxidation and acting as peroxyl radical scavengers. This suggests that compounds with phenolic structures, similar to the thiophenyl and methoxyphenoxy groups in the queried compound, could have potential antioxidant applications, offering insights into the development of new antioxidant agents (Dinis, Maderia, & Almeida, 1994).

Green Synthesis of Azo Disperse Dyes

Compounds like N-(3-Amino-4-methoxyphenyl)acetamide, used in the production of azo disperse dyes, demonstrate the role of specific acetamide derivatives in synthesizing colorants for textiles. This indicates a broader application of acetamide derivatives in materials science, particularly in developing environmentally friendly dyes (Zhang, 2008).

Synthesis of Analgesic Agents

The synthesis of new analgesics from acetaminophen metabolites, such as N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), illustrates the potential for developing novel pain management drugs from complex acetamide derivatives. This research area might be relevant to exploring the therapeutic applications of compounds with similar structural complexity (Sinning et al., 2008).

Antimicrobial Activity of Thiophene Derivatives

Thiophene derivatives have shown capacity in reducing biofilm formation by bacteria, suggesting applications in developing antimicrobial agents. This aligns with the thiophen-3-yl group in the queried compound, indicating potential research into its antimicrobial properties (Benneche et al., 2011).

Propriétés

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-22-16-4-2-3-5-17(16)23-12-18(21)19-9-6-14(7-10-20)15-8-11-24-13-15/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJHWZDUQLPWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

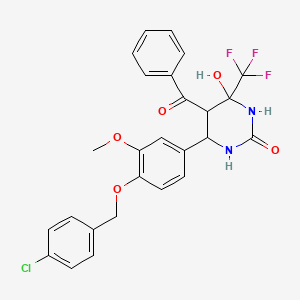

![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)